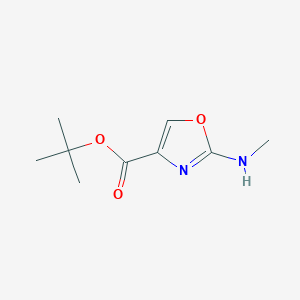
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, also known as MBOC, is a chemical compound that has gained attention in the scientific community due to its potential as a useful tool in research. MBOC is a derivative of the amino acid proline and has been studied for its ability to inhibit the activity of enzymes that play a role in various biological processes.
Wirkmechanismus
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate inhibits the activity of POP and DPP-IV by binding to the active site of these enzymes. This binding prevents the enzymes from breaking down their respective substrates, leading to an accumulation of neuropeptides and an increase in insulin secretion.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate can increase insulin secretion and improve glucose tolerance in animal models of diabetes. Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has also been shown to have neuroprotective effects, as it can prevent the degradation of neuropeptides that play a role in neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate in lab experiments is its specificity for POP and DPP-IV, which allows for targeted inhibition of these enzymes. However, Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate. One area of interest is the development of more efficient synthesis methods for Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, which could make it more accessible for use in research. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate and its potential therapeutic applications in the treatment of neurological disorders and diabetes.
Synthesemethoden
The synthesis of Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate involves several steps, starting with the protection of the carboxylic acid group of proline. This is followed by the introduction of the oxazole ring and the methylamino group, and finally, the deprotection of the carboxylic acid group. The resulting compound is Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, which can be purified through various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has been studied for its ability to inhibit the activity of enzymes such as prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV). POP is an enzyme that plays a role in the degradation of neuropeptides, while DPP-IV is involved in the regulation of glucose metabolism. Inhibition of these enzymes by Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate has been shown to have potential therapeutic applications in the treatment of neurological disorders and diabetes.
Eigenschaften
IUPAC Name |
tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-7(12)6-5-13-8(10-4)11-6/h5H,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCQXIJOZOQVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=COC(=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

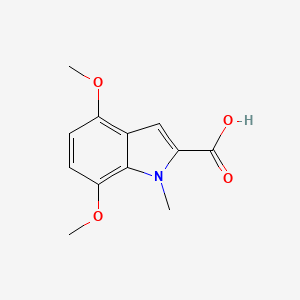
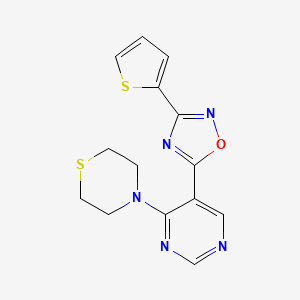

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)
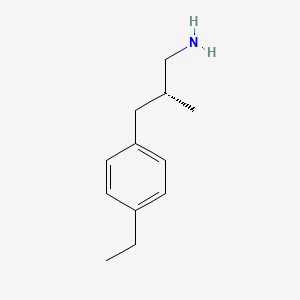


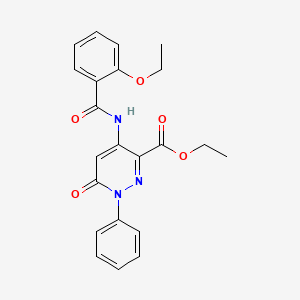
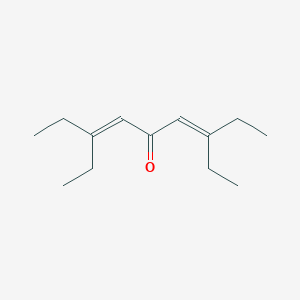
![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)

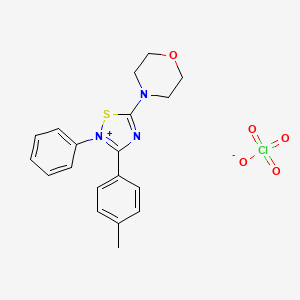

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)